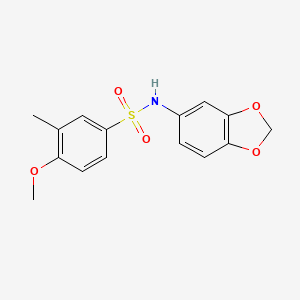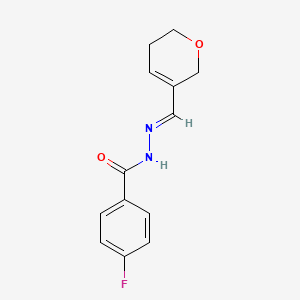
N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, commonly known as MMG, is a synthetic compound that has been widely used in scientific research. MMG belongs to the class of glycine transporter inhibitors and has been found to have potential therapeutic applications in various disorders.
Wirkmechanismus
MMG exerts its pharmacological effects by inhibiting the glycine transporter, which is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting glycine reuptake, MMG increases the concentration of glycine in the synaptic cleft, which enhances the activation of NMDA receptors and GABA receptors, leading to the modulation of neuronal excitability and neurotransmission.
Biochemical and Physiological Effects:
MMG has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of neuronal excitability, and the reduction of inflammation. MMG has also been found to enhance the expression of neurotrophic factors, which are essential for the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using MMG in lab experiments is its potency and specificity in inhibiting the glycine transporter. MMG has also been found to have minimal toxicity and side effects, making it a safe and reliable compound for scientific research. However, one of the limitations of using MMG is its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics in vivo.
Zukünftige Richtungen
There are several future directions for the research on MMG, including the development of new derivatives with improved pharmacological properties, the investigation of its potential therapeutic applications in other disorders, and the elucidation of its molecular mechanism of action. Furthermore, the development of new methods for the synthesis and purification of MMG may also enhance its potential for scientific research and drug development.
Conclusion:
In conclusion, MMG is a synthetic compound that has been extensively studied in scientific research due to its potential therapeutic applications in various disorders. MMG exerts its pharmacological effects by inhibiting the glycine transporter, leading to the modulation of neuronal excitability and neurotransmission. MMG has various biochemical and physiological effects, and its use in lab experiments has several advantages and limitations. There are several future directions for the research on MMG, which may enhance its potential for scientific research and drug development.
Synthesemethoden
MMG is synthesized through a multistep process, which involves the reaction of N-methylglycine with 4-methoxybenzaldehyde, followed by the addition of methylsulfonyl chloride. The final product is then purified through recrystallization to obtain a white crystalline solid with a melting point of 148-150°C.
Wissenschaftliche Forschungsanwendungen
MMG has been extensively studied in scientific research due to its potential therapeutic applications in various disorders, including neuropathic pain, epilepsy, and schizophrenia. MMG has been found to exhibit potent anticonvulsant and analgesic properties in animal models, making it a promising candidate for the development of new drugs for the treatment of these disorders.
Eigenschaften
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-12-11(14)8-13(18(3,15)16)9-4-6-10(17-2)7-5-9/h4-7H,8H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZPVSSJJJLLQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=CC=C(C=C1)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{3-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-4-fluorobenzamide](/img/structure/B5773339.png)
amino]acetyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5773347.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5773360.png)
![N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide](/img/structure/B5773362.png)

![2-methyl-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5773377.png)

![1-(4-methylbenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5773385.png)
![3-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate](/img/structure/B5773410.png)
![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5773427.png)
![2-chloro-N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]benzamide](/img/structure/B5773434.png)